(3S)-2,3,4,10-Tetrahydro-3-hydroxy-2,2,10-trimethyl-5H-pyrano[2,3-b]quinolin-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyranoquinoline core. Additionally, other specialized methods include the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(3S)-2,3,4,10-Tetrahydro-3-hydroxy-2,2,10-trimethyl-5H-pyrano[2,3-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
(3S)-2,3,4,10-Tetrahydro-3-hydroxy-2,2,10-trimethyl-5H-pyrano[2,3-b]quinolin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of (3S)-2,3,4,10-Tetrahydro-3-hydroxy-2,2,10-trimethyl-5H-pyrano[2,3-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline: Shares a similar quinoline core but differs in functional groups and overall structure.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Another quinoline derivative with distinct functional groups and biological activities.
Uniqueness
(3S)-2,3,4,10-Tetrahydro-3-hydroxy-2,2,10-trimethyl-5H-pyrano[2,3-b]quinolin-5-one is unique due to its specific combination of functional groups and the pyranoquinoline core.
Properties
CAS No. |
7688-58-6 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C15H17NO3/c1-15(2)12(17)8-10-13(18)9-6-4-5-7-11(9)16(3)14(10)19-15/h4-7,12,17H,8H2,1-3H3 |
InChI Key |
HUPKGVIVTBASQC-UHFFFAOYSA-N |
SMILES |
CC1(C(CC2=C(O1)N(C3=CC=CC=C3C2=O)C)O)C |
Canonical SMILES |
CC1(C(CC2=C(O1)N(C3=CC=CC=C3C2=O)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ribalinine; (S)-Ribalinine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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